1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene
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Overview
Description
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a propan-2-ylsulfanylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) .
Another step involves the introduction of the propan-2-ylsulfanylpropoxy group. This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the propan-2-ylsulfanylpropoxy group. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Palladium catalyst, boronic acid, base (e.g., NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzene derivatives without the bromine atom
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(propan-2-yl)benzene
- 1-Bromo-4-(propan-2-ylsulfanyl)benzene
Uniqueness
1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of both a bromine atom and a propan-2-ylsulfanylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOS/c1-10(2)15-9-3-8-14-12-6-4-11(13)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHCKKGSJSPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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